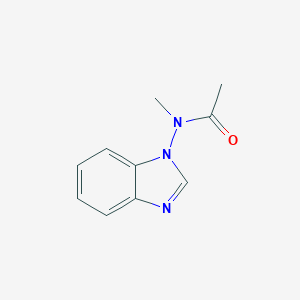

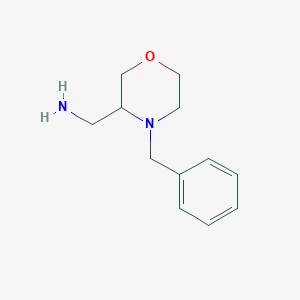

4-(2-(Dimethylamino)vinyl)pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

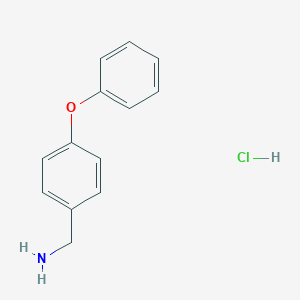

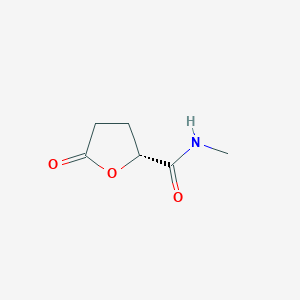

“4-(2-(Dimethylamino)vinyl)pyrimidine” is a chemical compound with the molecular formula C8H11N31. It is used for research purposes1 and is not intended for human or veterinary use1.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “4-(2-(Dimethylamino)vinyl)pyrimidine”. However, a related compound, “2-(2-(Dimethylamino)vinyl)-4-pyrones”, has been synthesized using a straightforward approach based on enamination of 2-methyl-4-pyrones with DMF-DMA2. This process involves 1,6-conjugate addition/elimination or 1,3-dipolar cycloaddition/elimination followed by substitution of the dimethylamino group without ring opening2.Molecular Structure Analysis

The molecular weight of “4-(2-(Dimethylamino)vinyl)pyrimidine” is 149.19 g/mol1. Unfortunately, I couldn’t find more specific information about the molecular structure of this compound.

Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving “4-(2-(Dimethylamino)vinyl)pyrimidine”. However, the related compound “2-(2-(Dimethylamino)vinyl)-4-pyrones” is known to be highly reactive2. It undergoes 1,6-conjugate addition/elimination or 1,3-dipolar cycloaddition/elimination followed by substitution of the dimethylamino group without ring opening2.Physical And Chemical Properties Analysis

I couldn’t find specific information on the physical and chemical properties of “4-(2-(Dimethylamino)vinyl)pyrimidine”.Wissenschaftliche Forschungsanwendungen

Regioselective Synthesis of New Pyrimidine Derivatives

Specific Scientific Field

Chemistry, specifically Organic Chemistry and Medicinal Chemistry.

Summary of the Application

Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial, and antimicrobial activities . There is interest in the synthesis of 4,6-disubstituted pyrimidines .

Methods of Application or Experimental Procedures

Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favouring the formation of C-4 substituted products . Reaction of 7 with N,N-dimethylethylenediamine afforded 8 exclusively .

Results or Outcomes

The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 . Introduction of the hydrophobic groups phenyl, 1,3-dithianyl or naphthyl, as well as a cationic side chain, are expected to enhance affinity .

Anti-inflammatory Activities of Pyrimidines

Specific Scientific Field

Pharmacology, specifically Medicinal Chemistry and Drug Discovery.

Summary of the Application

Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . This review sums up recent developments in the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives .

Methods of Application or Experimental Procedures

The solution-phase combinatorial technique was applied for the substitution of certain groups at positions-2, -4, and -5 of the pyrimidine skeleton .

Results or Outcomes

Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives

Specific Scientific Field

Pharmaceutical Chemistry and Medicinal Chemistry.

Summary of the Application

The Biginelli synthesis mediates the production of pyrimidine compounds, which have been intensively studied due to their therapeutic properties, such as calcium channel blockers, anticancer, antiviral, antimicrobial, anti-inflammatory, or antioxidant compounds .

Methods of Application or Experimental Procedures

The Biginelli reaction has been used to synthesize antimicrobial compounds. The reaction involves a simple one-pot condensation reaction of an aromatic aldehyde, urea, and ethyl acetoacetate in ethanol solution .

Results or Outcomes

The Biginelli reaction has been intensively studied due to the applications of synthesized dihydropyrimidinone compounds, especially as calcium channel blockers of the nifedipine-type . Later, these compounds were found to have antitumor, antibacterial, antiviral, anti-inflammatory, analgesic, anti-Alzheimer, or antioxidant properties .

Development of Fused and Substituted Pyrimidine Derivatives

Summary of the Application

The study revealed that 2,4-disubstituted 6-(5-substituted pyridin-2-amino)pyrido[3,4-d]pyrimidine derivatives could be effective EGFR inhibitors and potent anticancer agents .

Methods of Application or Experimental Procedures

The development of these derivatives involved the substitution of certain groups at positions-2, -4, and -5 of the pyrimidine skeleton .

Results or Outcomes

The study revealed that these derivatives could be effective EGFR inhibitors and potent anticancer agents .

Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives

Summary of the Application

The Biginelli synthesis mediates the production of pyrimidine compounds, which have been intensively studied due to their therapeutic properties, such as calcium channel blockers, anticancer, antiviral, antimicrobial, anti-inflammatory or antioxidant compounds .

Safety And Hazards

I couldn’t find specific safety data for “4-(2-(Dimethylamino)vinyl)pyrimidine”. However, it’s important to note that this compound is not intended for human or veterinary use1. It should be handled with care and used only for research purposes1.

Zukünftige Richtungen

The future directions for “4-(2-(Dimethylamino)vinyl)pyrimidine” are not clear due to the lack of specific information. However, the related compound “2-(2-(Dimethylamino)vinyl)-4-pyrones” has been used as a building block for the synthesis of conjugated 4-pyrone derivatives2. These derivatives have shown promising photophysical properties, suggesting potential applications in the design of novel merocyanine fluorophores2.

Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to the relevant scientific literature and safety data sheets.

Eigenschaften

IUPAC Name |

(E)-N,N-dimethyl-2-pyrimidin-4-ylethenamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3/c1-11(2)6-4-8-3-5-9-7-10-8/h3-7H,1-2H3/b6-4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZEMTDHEIXQJAS-GQCTYLIASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC1=NC=NC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/C1=NC=NC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-(Dimethylamino)vinyl)pyrimidine | |

CAS RN |

20973-86-8 |

Source

|

| Record name | Ethenamine, N,N-dimethyl-2-(4-pyrimidinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020973868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Methylimidazo[5,1-b]thiazole](/img/structure/B67318.png)

![Carbamic acid, [2-(aminooxy)propyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B67327.png)